molecular formula C24H29NO5 B587403 Drotaveraldine CAS No. 54088-62-9

Drotaveraldine

Cat. No.: B587403
CAS No.: 54088-62-9
M. Wt: 411.498
InChI Key: GWEJBCQISYBHHZ-UHFFFAOYSA-N
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Description

Drotaveraldine is a chemical compound known for its antispasmodic properties. It is structurally related to papaverine and is used to relieve smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder. This compound is a selective inhibitor of phosphodiesterase-4, which plays a crucial role in its mechanism of action .

Mechanism of Action

Target of Action

Drotaveraldine, also known as Drotaverine, primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .

Mode of Action

This compound acts as a selective inhibitor of PDE4 . By inhibiting PDE4, it prevents the degradation of cAMP, leading to elevated levels of this molecule within the cell . The increase in cAMP levels results in smooth muscle relaxation , which is the primary therapeutic effect of this compound .

Biochemical Pathways

The inhibition of PDE4 and the subsequent increase in cAMP levels affect the calcium ion dynamics within smooth muscle cells . Specifically, this compound decreases the active ionized calcium supply binding to smooth muscle cells due to the inhibition of phosphodiesterase and intracellular accumulation of cAMP . This leads to a decrease in intracellular calcium concentrations, which in turn causes relaxation of the smooth muscle cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans. After administration of a single 80 mg oral dose, the bioavailability was found to be highly variable, with a peak at 45–60 minutes . The drug is primarily metabolized in the liver and has an elimination half-life of 7–16 hours . More than 50% of the drug is excreted in the urine and about 30% in the bile .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder . This makes it useful in the treatment of various spastic conditions, such as gastrointestinal diseases, biliary dyskinesia, and vasomotor diseases associated with smooth muscle spasms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of drotaveraldine involves several steps. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Drotaveraldine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drotaveraldine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selective inhibition of phosphodiesterase-4, which distinguishes it from other antispasmodic agents. Its ability to enhance cervical dilation during childbirth and its potent smooth muscle relaxant properties make it a valuable compound in both clinical and research settings .

Properties

IUPAC Name

(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-10,13-15H,5-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEJBCQISYBHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54088-62-9
Record name (6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone
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